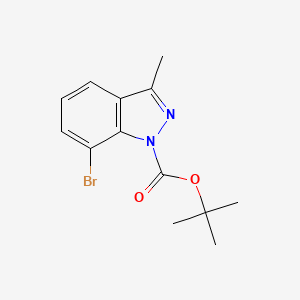
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of chlorine atoms and phenylethynyl groups enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of 1,4-dichloroanthracene with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylethynyl groups can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives with altered photophysical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Scientific Research Applications
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a reagent in chemiluminescence research and as a dopant for organic semiconductors in OLEDs.
Biology: Studied for its fluorescence properties, making it useful in bioimaging and as a fluorescent probe.
Mechanism of Action
The mechanism by which 1,4-Dichloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including chemiluminescence and bioimaging. The molecular targets and pathways involved include interactions with other aromatic compounds and biological molecules, facilitating energy transfer and fluorescence.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high quantum efficiency and use in lightsticks.
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: Used as a photoinitiator for polymerization reactions.
Uniqueness
1,4-Dichloro-9,10-bis(phenylethynyl)anthracene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and stability. This compound exhibits distinct photophysical properties compared to its analogs, making it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
Properties
CAS No. |
80034-19-1 |
|---|---|
Molecular Formula |
C30H16Cl2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
1,4-dichloro-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H16Cl2/c31-27-19-20-28(32)30-26(18-16-22-11-5-2-6-12-22)24-14-8-7-13-23(24)25(29(27)30)17-15-21-9-3-1-4-10-21/h1-14,19-20H |
InChI Key |
WIGAOZAIIOXKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)


methanol](/img/structure/B13152259.png)


